molecular formula C8H10ClNO B172958 Benzenamine, 2-chloro-4-ethoxy- CAS No. 178452-11-4

Benzenamine, 2-chloro-4-ethoxy-

Cat. No.: B172958
CAS No.: 178452-11-4
M. Wt: 171.62 g/mol
InChI Key: XSTNAUAXJUJNAK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-chloro-4-ethoxy- can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 2-chloro-4-nitroaniline with ethanol under basic conditions to form the ethoxy group. The nitro group is then reduced to an amino group using a reducing agent such as iron powder or catalytic hydrogenation.

Industrial Production Methods

In industrial settings, the production of Benzenamine, 2-chloro-4-ethoxy- typically involves large-scale reactions using similar synthetic routes. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-chloro-4-ethoxy- undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the amino group directs incoming electrophiles to the ortho and para positions relative to itself.

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to a corresponding amine.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents, typically in the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or sodium ethoxide are used under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or nitric acid, and reducing agents like iron powder or catalytic hydrogenation, are commonly employed.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include ortho- and para-substituted derivatives.

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-ethoxy-4-hydroxyaniline.

    Oxidation and Reduction: Products include nitroso, nitro, and amine derivatives.

Scientific Research Applications

Benzenamine, 2-chloro-4-ethoxy- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pesticides and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzenamine, 2-chloro-4-ethoxy- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes or receptors, affecting their function and leading to various physiological effects .

Comparison with Similar Compounds

Benzenamine, 2-chloro-4-ethoxy- can be compared with other similar compounds, such as:

    Benzenamine, 2-chloro-4-methoxy-: Similar structure but with a methoxy group instead of an ethoxy group.

    Benzenamine, 2-chloro-4-methyl-: Similar structure but with a methyl group instead of an ethoxy group.

    Benzenamine, 2-chloro-4-nitro-: Similar structure but with a nitro group instead of an ethoxy group.

The uniqueness of Benzenamine, 2-chloro-4-ethoxy- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Biological Activity

Benzenamine, 2-chloro-4-ethoxy-, also known by its chemical identifier 178452-11-4, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and its applications in various fields.

Chemical Formula: C9_9H10_10ClN
Molecular Weight: 171.64 g/mol
CAS Number: 178452-11-4

The structure of Benzenamine, 2-chloro-4-ethoxy- includes a chloro group and an ethoxy substituent on the benzene ring, which may influence its reactivity and biological properties. The presence of the amino group suggests potential interactions with various biological targets.

Benzenamine, 2-chloro-4-ethoxy- exhibits biological activity primarily through its ability to act as a nucleophile , forming covalent bonds with electrophilic centers in biological systems. This interaction can lead to modulation of enzyme activity and receptor function, potentially influencing various physiological processes.

Key Mechanisms:

  • Electrophilic Aromatic Substitution: The amino group directs electrophilic attack at the ortho and para positions.
  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, impacting the compound's reactivity.
  • Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitroso or nitro derivatives.

Biological Activity

Research indicates that Benzenamine, 2-chloro-4-ethoxy- may possess several biological activities, including:

  • Antimicrobial Activity: Compounds similar to Benzenamine have shown antimicrobial properties, suggesting potential applications in treating infections .
  • Antiangiogenic Effects: Related compounds have demonstrated the ability to inhibit angiogenesis in cancer models by downregulating vascular endothelial growth factor (VEGF) secretion .
  • Cytotoxicity: Some derivatives exhibit cytotoxic effects against various cancer cell lines, indicating potential as antitumor agents .

Study on Antiangiogenic Activity

A study investigated a compound structurally related to Benzenamine, showing significant inhibition of blood vessel formation in EAT cell models. The treatment led to reduced VEGF secretion, highlighting its potential as an antiangiogenic agent .

Antimicrobial Activity Assessment

In vitro studies have assessed the antimicrobial properties of similar benzene derivatives. These studies reported effective inhibition against a range of bacterial strains, underscoring the therapeutic potential of such compounds .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialInhibition of bacterial growth
AntiangiogenicInhibition of VEGF secretion in cancer models
CytotoxicityInduction of cell death in cancer cell lines

Properties

IUPAC Name

2-chloro-4-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTNAUAXJUJNAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440661
Record name Benzenamine, 2-chloro-4-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178452-11-4
Record name Benzenamine, 2-chloro-4-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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